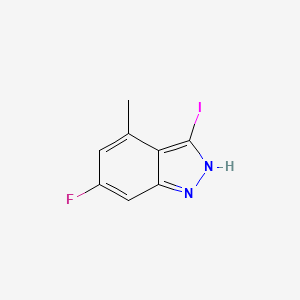

6-Fluoro-3-iodo-4-methyl-1H-indazole

Description

6-Fluoro-3-iodo-4-methyl-1H-indazole is a halogenated indazole derivative with the molecular formula C₈H₆FIN₂ and a molecular weight of 276.05 g/mol. Its structure features a fluorine atom at position 6, an iodine atom at position 3, and a methyl group at position 4. The combination of halogens (F and I) and a methyl group in this compound likely influences its electronic properties, lipophilicity, and binding interactions with biological targets.

Properties

IUPAC Name |

6-fluoro-3-iodo-4-methyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-4-2-5(9)3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMPYIFLNVYAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-iodo-4-methyl-1H-indazole typically involves multi-step processes. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-methyl-1H-indazole.

Iodination: The iodination step involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst like copper(II) acetate.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-iodo-4-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Fluoro-3-iodo-4-methyl-1H-indazole has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: It serves as a probe for studying biological pathways and molecular interactions in cells.

Material Science: The compound’s unique properties make it suitable for developing new materials with specific electronic or optical characteristics.

Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-4-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to target proteins or enzymes. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-fluoro-3-iodo-4-methyl-1H-indazole and its analogues:

Electronic and Steric Effects

- Halogen Substitutions :

- The iodine atom in the target compound (C3) contributes to van der Waals interactions due to its large atomic radius, enhancing binding affinity in hydrophobic pockets. In contrast, 4-fluoro-6-iodo-1H-indazole positions iodine at C6, altering the electronic environment .

- Fluorine (C6) increases electrophilicity and metabolic stability by forming strong C-F bonds, a feature shared with 6-fluoro-3-methyl-1H-indazole .

- Methyl vs.

Q & A

Q. Key Reagents :

Which analytical techniques are critical for structural confirmation and purity assessment?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring structure. For example, fluorine-19 NMR (¹⁹F NMR) detects deshielding effects from the 6-fluoro group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for halogen-bonding interactions .

How can reaction conditions be optimized to improve yield and scalability?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency by stabilizing ionic intermediates .

- Temperature Control : Lower temperatures (20–25°C) minimize side reactions during iodination, while higher temps (60–80°C) accelerate cyclization .

- Scale-Up : Continuous flow reactors improve heat/mass transfer, reducing decomposition risks in large-scale synthesis .

Q. Advanced

- Fluoro vs. Iodo : The 6-fluoro group enhances metabolic stability by resisting oxidation, while the 3-iodo site enables Suzuki-Miyaura cross-coupling for functionalization .

- Methyl Group : The 4-methyl substituent increases lipophilicity, improving membrane permeability in cellular assays .

- Comparative SAR : Analogues like 5-Bromo-6-fluoro-3-methyl-1H-indazole show reduced kinase inhibition compared to the iodo variant, highlighting iodine’s role in π-stacking interactions .

How should researchers address contradictions in reported structure-activity relationships (SAR)?

Q. Advanced

- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Computational Modeling : Density Functional Theory (DFT) calculations clarify electronic effects of substituents on binding affinity .

- Meta-Analysis : Compare datasets across studies with standardized conditions (e.g., IC₅₀ values measured under identical pH/temperature) .

What safety protocols are essential for handling hazardous intermediates?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for iodination steps .

- Waste Disposal : Halogenated byproducts require neutralization before disposal (e.g., Na₂S₂O₃ for residual iodine) .

- Emergency Response : Immediate decontamination with water for skin/eye exposure .

What environmental applications exist for this compound?

Q. Advanced

- Pollutant Degradation : The iodine moiety acts as a redox mediator in Fenton-like reactions, breaking down aromatic pollutants (e.g., bisphenol A) via radical pathways .

- Photocatalysis : When functionalized with TiO₂ nanoparticles, it enhances visible-light-driven degradation of organic dyes .

How to design mechanistic studies for its enzyme inhibition properties?

Q. Advanced

- Kinetic Assays : Use stopped-flow spectroscopy to measure binding kinetics with target enzymes (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-enzyme interactions .

- Mutagenesis Studies : Replace key residues (e.g., ATP-binding lysine) to validate binding site specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.